molecular formula C19H17FN2O3S B2738219 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1797630-80-8

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2738219
CAS No.: 1797630-80-8
M. Wt: 372.41
InChI Key: ZNJSILKICQWIMD-UHFFFAOYSA-N
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Description

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a complex molecular structure It contains an azetidine ring, a fluorophenyl group, a sulfonyl group, and an indole moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives and suitable coupling reactions.

    Attachment of the Indole Moiety: The indole group can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone
  • 1-(3-((4-bromophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone
  • 1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone

Uniqueness

1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall behavior in various applications.

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-11-22(12-16)19(23)9-13-10-21-18-4-2-1-3-17(13)18/h1-8,10,16,21H,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJSILKICQWIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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